6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile
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Overview
Description
6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring substituted with a hydroxyiminomethyl group at the 6-position and a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 3-cyanopyridine with hydroxylamine to form the hydroxyiminomethyl derivative. The reaction typically requires an acidic or basic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine group.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: A precursor in the synthesis of 6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile.
Nicotinic acid nitrile: Another pyridine derivative with similar structural features.
Indole derivatives: Compounds with a similar heterocyclic structure but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
170727-00-1 |
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Molecular Formula |
C7H5N3O |
Molecular Weight |
147.137 |
IUPAC Name |
(6E)-6-(nitrosomethylidene)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5N3O/c8-3-6-1-2-7(5-10-11)9-4-6/h1-2,4-5,9H/b7-5+ |
InChI Key |
PGHJRVKNHAJZIE-FNORWQNLSA-N |
SMILES |
C1=CC(=CN=O)NC=C1C#N |
Synonyms |
3-Pyridinecarbonitrile,6-[(hydroxyimino)methyl]-(9CI) |
Origin of Product |
United States |
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